molecular formula C20H18ClN3OS B2373922 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899958-17-9

4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2373922
CAS No.: 899958-17-9
M. Wt: 383.89
InChI Key: BGTFPIGYNAMMQT-UHFFFAOYSA-N
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Description

4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Materials

A study highlighted the significant potential of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, for applications in nonlinear optics (NLO). Density Functional Theory (DFT) findings demonstrated excellent concurrence with experimental data, confirming the purity and potential NLO properties of these compounds. Their molecular electronic potential and nonlinear optical analysis indicate considerable NLO character, suggesting their suitability for optoelectronic high-tech applications (Hussain et al., 2020).

Cytotoxic Activity

Another research avenue involves the exploration of cytotoxic activities associated with pyrimidine derivatives. A study synthesized new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives and investigated their cytotoxic activities against human liver and breast cancer cell lines. Quantum chemical calculations provided insights into molecular properties, highlighting the potential of these compounds in cancer research (Kökbudak et al., 2020).

Non-Covalent Interaction Studies

The analysis of non-covalent interactions in pyrimidine derivatives has also been a focus. Studies on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas revealed insights into intramolecular non-covalent interactions, including hydrogen bonds and van der Waals interactions. These findings contribute to understanding the structural and interactional intricacies of such compounds (Zhang et al., 2018).

Spectroscopic Characterization and DFT Studies

The synthesis and characterization of novel heterocyclic compounds, including indeno-thiazolopyrimidine systems, have been reported. Spectroscopic characterization and DFT studies on these compounds provide valuable insights into their structural and electronic properties, opening up new avenues for their application in various scientific domains (Gupta & Chaudhary, 2014).

Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-15-6-3-5-14(11-15)13-26-19-17-8-4-9-18(17)24(20(25)23-19)12-16-7-1-2-10-22-16/h1-3,5-7,10-11H,4,8-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTFPIGYNAMMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)Cl)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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